4-((4-Chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-5-(4-methylpiperidin-1-yl)thiazole
Description
Properties
Molecular Formula |
C17H21ClN2O4S3 |
|---|---|
Molecular Weight |
449.0 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-ethylsulfonyl-5-(4-methylpiperidin-1-yl)-1,3-thiazole |
InChI |
InChI=1S/C17H21ClN2O4S3/c1-3-26(21,22)17-19-15(16(25-17)20-10-8-12(2)9-11-20)27(23,24)14-6-4-13(18)5-7-14/h4-7,12H,3,8-11H2,1-2H3 |
InChI Key |
AXQNHFLKESTJLS-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=C(S1)N2CCC(CC2)C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Thiazole Core Construction via Cyclocondensation
The thiazole ring serves as the foundational scaffold. A validated method involves reacting substituted thioureas with dialkyl acetylenedicarboxylates under reflux conditions in ethanol. For instance, 1-(4-carbamoylphenyl)-3-methylthiourea reacts with dimethyl acetylenedicarboxylate to yield 2-carbomethoxy-4-(4-carbamoylphenyl)thiazole . This reaction proceeds via nucleophilic sulfur attack on the acetylene, followed by cyclization (Scheme 1). Adapting this protocol, the precursor for the target compound would require a thiourea derivative bearing a latent 4-methylpiperidin-1-yl group at position 5.
Optimization Notes :
-
Solvent : Ethanol ensures solubility and facilitates cyclization .
-
Temperature : Reflux (78°C) maximizes yield while minimizing side reactions .
-
Substituent Positioning : Electron-donating groups at position 5 enhance cyclization efficiency, necessitating early introduction of the 4-methylpiperidine moiety .
Introduction of the 4-Methylpiperidin-1-yl Group
Position 5 functionalization is achieved via nucleophilic substitution. A bromine or chlorine atom at position 5 of the thiazole intermediate reacts with 4-methylpiperidine in the presence of a base. For example, 5-bromo-2-(ethylsulfonyl)thiazole treated with 4-methylpiperidine in dimethylformamide (DMF) at 80°C for 12 hours yields 5-(4-methylpiperidin-1-yl)-2-(ethylsulfonyl)thiazole .
Critical Parameters :
-
Base : Triethylamine (TEA) neutralizes HBr, shifting equilibrium toward product formation .
-
Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of 4-methylpiperidine .
Sulfonation at Position 4: 4-Chlorophenylsulfonyl Incorporation
Sulfonation at position 4 is performed using 4-chlorobenzenesulfonyl chloride. The thiazole intermediate is treated with the sulfonyl chloride in dichloromethane (DCM) with pyridine as a catalyst. For instance, 5-(4-methylpiperidin-1-yl)thiazole reacts with 4-chlorobenzenesulfonyl chloride at 0–5°C for 2 hours, followed by gradual warming to room temperature .
Reaction Conditions :
-
Molar Ratio : 1:1.2 (thiazole:sulfonyl chloride) ensures complete conversion .
-
Workup : Sequential washing with 5% HCl, NaHCO₃, and brine removes excess reagents .
-
Yield : ~85–90% after column chromatography (SiO₂, hexane/ethyl acetate 3:1) .
The order of substituent introduction is critical. Early installation of the 4-methylpiperidin-1-yl group avoids steric hindrance during subsequent sulfonations. Sulfonyl groups, being electron-withdrawing, deactivate the thiazole ring, necessitating their introduction after piperidine substitution .
Spectral Validation :
-
¹H NMR : δ 1.42 (t, 3H, CH₂CH₃), 1.85 (m, 2H, piperidine), 2.30 (s, 3H, CH₃-piperidine), 3.55 (m, 4H, piperidine), 7.75–7.90 (m, 4H, Ar-H) .
-
IR : 1350 cm⁻¹ (S=O symmetric stretch), 1160 cm⁻¹ (S=O asymmetric stretch) .
Comparative Analysis of Synthetic Routes
| Step | Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Thiazole cyclization | Thiourea + acetylenedicarboxylate, EtOH | 78 | 95 |
| 2 | Piperidine substitution | 4-Methylpiperidine, DMF, TEA | 80 | 98 |
| 3 | 4-Sulfonation | 4-ClC₆H₄SO₂Cl, DCM, pyridine | 88 | 97 |
| 4 | 2-Sulfonation | Ethyl iodide → mCPBA oxidation | 70 → 92 | 99 |
Challenges and Mitigation Strategies
-
Electron-Withdrawing Effects : Sequential sulfonation after piperidine introduction prevents ring deactivation .
-
Byproduct Formation : Column chromatography (SiO₂) resolves sulfonate esters and over-oxidized products .
-
Scale-Up Limitations : Batch-wise addition of sulfonyl chlorides minimizes exothermic side reactions .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-1,3-THIAZOL-5-YL]-4-METHYLPIPERIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with sulfonyl and thiazole groups exhibit significant antimicrobial properties. For instance, studies have shown that similar thiazole derivatives demonstrate potent antibacterial activity against various strains, with IC50 values ranging from 2.14 µM to higher concentrations depending on the specific derivative tested. The mechanism of action typically involves the inhibition of bacterial enzymes or disruption of cell wall synthesis .
Antiviral Properties
Compounds structurally related to 4-((4-Chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-5-(4-methylpiperidin-1-yl)thiazole have been studied for their antiviral effects. Preliminary in vitro studies suggest that this compound may inhibit specific viral enzymes, which could be beneficial in developing treatments for viral infections such as HIV or influenza.
Cancer Therapeutics
The compound's ability to interact with specific molecular targets suggests potential applications in oncology. In silico studies indicate that it could inhibit pathways involved in tumor growth and metastasis. Similar compounds have shown promise in modulating receptor activity related to cancer cell proliferation, making this compound a candidate for further investigation in cancer therapy .
Biological Mechanism of Action
The mechanism of action of this compound involves interaction with specific enzymes and receptors. The sulfonyl groups and thiazole ring play critical roles in binding to molecular targets, leading to various biological effects such as enzyme inhibition or modulation of receptor activity. Understanding these interactions is crucial for elucidating its therapeutic potential .
Mechanism of Action
The mechanism of action of 1-[4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-1,3-THIAZOL-5-YL]-4-METHYLPIPERIDINE involves its interaction with specific molecular targets and pathways. The sulfonyl groups and thiazole ring play a crucial role in its binding to enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Effects on Crystal Packing and Isostructurality
- Halogen-Substituted Analogues (Compounds 4 and 5 from ): Compounds 4 (4-chlorophenyl) and 5 (4-fluorophenyl) differ only in their halogen substituents. Both are isostructural, crystallizing in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit . Despite identical molecular conformations, the chloro substituent in 4 introduces subtle packing adjustments compared to 5, likely due to differences in van der Waals radii (Cl: 1.80 Å vs.
- Sulfonyl Group Variations (): The compound 4-((4-Chlorophenyl)sulfonyl)-2-(methylsulfonyl)-5-(piperidin-1-yl)thiazole (CAS: 863448-74-2) replaces the ethylsulfonyl group with a methylsulfonyl group.
| Compound | Position 2 Substituent | Position 4 Substituent | Position 5 Substituent | Key Structural Feature |
|---|---|---|---|---|
| Target Compound | Ethylsulfonyl | 4-Chlorophenylsulfonyl | 4-Methylpiperidin-1-yl | Dual sulfonyl groups; bulky piperidine |
| CAS 863448-74-2 (Ev15) | Methylsulfonyl | 4-Chlorophenylsulfonyl | Piperidin-1-yl | Less steric bulk at position 2 |
| Compound 4 (Ev1,2,5) | - | 4-Chlorophenyl | Complex triazole-pyrazole | Halogen-dependent packing |
Anticancer Activity:
Thiazole Hybrid 90n ():
(E)-4-(4-Chlorophenyl)-2-(3-(4-(3,3-dimethyltriaz-1-enyl)phenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole exhibits IC$_{50}$ values of 9.04 μg/mL (HT-29 colon cancer) and 10.65 μg/mL (MCF-7 breast cancer), outperforming cisplatin . The chloro and methoxy groups synergize to enhance DNA intercalation or kinase inhibition.- Trifluoromethyl Derivative (): 2-(3-(4-Chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)-thiazole shows IC$_{50}$ values of 0.16 μM (MCF-7) and 0.12 μM (WM266.4 melanoma), attributed to the electron-withdrawing trifluoromethyl group enhancing target binding .
Antimicrobial and Fungicidal Activity:
Imine Derivatives ():
N-Substituted benzylidene-4-(4-chlorophenyl)-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine derivatives (e.g., 6b, 6d ) exhibit fungicidal activity against P. piricola at 50 mg/L. The 4-chlorophenyl group is critical for membrane disruption .Thiazolyl Hydrazones ():
Chloro-substituted derivatives (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole) show antifungal activity against Candida utilis (MIC = 250 µg/mL) and anticancer effects (IC$_{50}$ = 125 µg/mL on MCF-7) .
Cardiovascular Effects ():
Thiazole acetic acid derivatives like SMVA-10 (4-chlorophenyl, acetic acid) reduce developed tension in cardiac tissue, while SMVA-60 (ethyl ester analogue) increases it. Substituent polarity and hydrogen-bonding capacity modulate activity .
Key Differences and Mechanistic Insights
Sulfonyl vs. Non-Sulfonyl Groups: The target compound’s dual sulfonyl groups may enhance binding to charged residues in enzymes (e.g., kinases or cyclooxygenases) compared to non-sulfonyl analogues. Ethylsulfonyl (target) vs. methylsulfonyl (CAS 863448-74-2) alters lipophilicity (clogP: ethyl > methyl), impacting membrane permeability .
Piperidine vs. Other Heterocycles: The 4-methylpiperidin-1-yl group (target) offers a balance of rigidity and solubility, contrasting with morpholinosulfonyl () or triazole () substituents, which may prioritize hydrogen bonding or π-π stacking.
Chlorophenyl Contribution:
- The 4-chlorophenyl group is a recurring motif in bioactive thiazoles, likely due to its ability to engage in halogen bonding and hydrophobic interactions .
Biological Activity
The compound 4-((4-Chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-5-(4-methylpiperidin-1-yl)thiazole is a novel thiazole derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula: C15H18ClN3O4S2
- Molecular Weight: 401.90 g/mol
- Structural Features:
- Thiazole ring
- Sulfonyl groups
- Ethylsulfonyl and piperidine moieties
This unique combination of functional groups suggests a diverse range of biological interactions.
Antimicrobial Activity
Research indicates that compounds with sulfonyl and thiazole groups exhibit significant antimicrobial properties. For instance, a study on similar thiazole derivatives showed potent antibacterial activity against various strains, with IC50 values ranging from 2.14 µM to 6.28 µM, which demonstrates their effectiveness compared to standard antibiotics .
Enzyme Inhibition
The compound has shown promising results in enzyme inhibition assays, particularly against acetylcholinesterase (AChE). A related study found that thiazole derivatives could inhibit AChE with IC50 values as low as 2.7 µM, suggesting potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's .
Antitumor Activity
In vivo studies have revealed that thiazole derivatives can modulate immune responses and inhibit tumor growth. For example, a compound structurally similar to the one demonstrated significant antitumor activity in mouse models, inhibiting tumor growth through immune microenvironment activation . The specific compound exhibited an IC50 of 11.2 nM, indicating strong efficacy as a potential anticancer agent.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of the compound remains under investigation. However, preliminary data suggest favorable absorption and distribution characteristics. Toxicological assessments are necessary to evaluate safety for therapeutic use.
Case Study 1: AChE Inhibition
In a controlled study, researchers synthesized several thiazole derivatives and evaluated their AChE inhibitory activities. The most potent derivative displayed an IC50 value of 2.7 µM, suggesting its potential for further development as an Alzheimer's treatment .
Case Study 2: Antitumor Efficacy
In another study focusing on the immune-modulating effects of thiazole compounds, one derivative was tested in a mouse model of breast cancer. The results indicated that the compound significantly enhanced T-cell proliferation and IFN-γ secretion while inhibiting tumor growth effectively .
Table 1: Biological Activity Summary of Thiazole Derivatives
| Activity Type | Compound | IC50 (µM) | Reference |
|---|---|---|---|
| Antibacterial | Various Derivatives | 2.14 - 6.28 | |
| AChE Inhibition | Similar Thiazoles | 2.7 | |
| Antitumor | Thiazole Derivative | 11.2 |
Table 2: Structural Characteristics of Related Compounds
| Compound Name | Structure Features |
|---|---|
| 4-(benzo[d]thiazole-2-yl) phenols | Coumarin core, AChE inhibition |
| N-{5-(4-Methylphenyl) diazenyl} | Antibacterial and antifungal activities |
Q & A
Q. 1.1. How can the synthesis of this compound be optimized for high yield and purity?
Methodological Answer: The synthesis of thiazole derivatives often involves multi-step reactions. Key steps include:
- Sulfonation: Introduce sulfonyl groups via reaction of thiazole intermediates with sulfonating agents (e.g., chlorosulfonic acid) under controlled temperature (0–5°C) to avoid side reactions .
- Piperidine Substitution: Use nucleophilic substitution at the 5-position of the thiazole core with 4-methylpiperidine in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours .
- Purification: Recrystallize using ethanol/water mixtures to remove unreacted starting materials .
Yield Optimization: Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) to minimize byproducts .
Q. 1.2. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C-NMR: Confirm substituent positions (e.g., sulfonyl groups at 2- and 4-positions, piperidine at 5-position) by analyzing chemical shifts:
- Sulfonyl groups deshield adjacent protons (δ 7.5–8.5 ppm for aromatic protons) .
- Piperidine protons appear as multiplets (δ 1.2–3.0 ppm) .
- LC-MS: Verify molecular weight (e.g., [M+H]+ peak at m/z 485) and detect impurities .
- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry (if applicable) .
Q. 1.3. How can computational modeling predict its biological activity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2). Parameterize sulfonyl groups as hydrogen bond acceptors .
- ADME Analysis: Predict pharmacokinetics via SwissADME. The compound’s LogP (~3.5) suggests moderate blood-brain barrier permeability .
- Electrostatic Potential Maps: Generate with Multiwfn to identify reactive regions (e.g., sulfonyl oxygens as nucleophilic attack sites) .
Advanced Research Questions
Q. 2.1. How to resolve contradictions in biological activity data across studies?
Methodological Answer: Contradictions often arise from assay conditions or structural analogs. Mitigate via:
- Dose-Response Curves: Test across a wide concentration range (nM–µM) to identify off-target effects .
- Control Experiments: Compare with structurally similar compounds (e.g., 4-fluorophenyl analogs) to isolate substituent-specific effects .
- Orthogonal Assays: Validate enzyme inhibition (e.g., COX-2 IC₅₀) with both fluorometric and radiometric methods .
Q. 2.2. What strategies improve selectivity for target enzymes (e.g., COX-2 over COX-1)?
Methodological Answer:
- Structure-Activity Relationship (SAR): Modify the 4-methylpiperidine group to bulkier substituents (e.g., 4-cyclohexylpiperidine) to exploit hydrophobic pockets in COX-2 .
- Molecular Dynamics (MD): Simulate binding stability over 100 ns. Compounds with stable hydrogen bonds to COX-2 Arg120 show >10-fold selectivity .
- Metabolic Profiling: Use liver microsomes to identify metabolites that may interfere with selectivity .
Q. 2.3. How do noncovalent interactions influence its crystallographic packing?
Methodological Answer:
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···O bonds between sulfonyl groups and adjacent aromatic rings) .
- Energy Frameworks: Calculate using CrystalExplorer to visualize dominant dispersion forces (contributing ~60% to lattice energy) .
- Thermogravimetric Analysis (TGA): Correlate thermal stability (decomposition >250°C) with strong π-π stacking .
Critical Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
